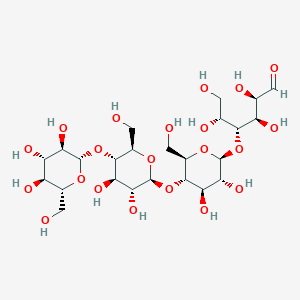

Cellotetraose

描述

Synthesis Analysis

The synthesis of cellotetraose and its analogs involves intricate steps to ensure the correct glycosidic linkages and to protect and deprotect functional groups as needed. For instance, cyclohexyl 4'-O-cyclohexyl beta-D-cellobioside, a crystalline analog of cellotetraose, was synthesized to study the impact of nonpolar group interactions on its structure, highlighting the synthetic complexity involved in obtaining cellotetraose derivatives (Yoneda et al., 2008). Additionally, the first chemical synthesis of cellooctaose through a convergent synthetic method also underscores the challenges and strategies in oligosaccharide synthesis, which are relevant to cellotetraose synthesis (Nishimura & Nakatsubo, 1996).

Molecular Structure Analysis

The molecular structure of cellotetraose has been elucidated through various methods, including X-ray crystallography and molecular dynamics simulations. Studies reveal the importance of hydrogen bonding and van der Waals forces in its structure. For example, the crystal structure of beta-D-cellotetraose hemihydrate provided insights into the antiparallel molecular packing and the conformations of C6-O6 bonds, suggesting a need to reevaluate the structure of cellulose II (Gessler et al., 1994).

Chemical Reactions and Properties

Cellotetraose undergoes various chemical reactions, reflecting its reactivity and functional utility. For instance, the hydrolysis of cellotetraose by cellobiohydrolase II from Trichoderma reesei has been characterized, revealing insights into the enzyme's substrate specificity and the reaction kinetics (Harjunpää et al., 1996).

Physical Properties Analysis

The physical properties of cellotetraose, such as its conformational behavior and dynamics, have been studied using molecular dynamics simulations. These studies provide a deeper understanding of its flexibility, motions, and interactions with water, which are crucial for its biological functions and industrial applications (Hardy & Sarko, 1993).

Chemical Properties Analysis

The chemical properties of cellotetraose, including its interaction with enzymes and its role in cellulose hydrolysis, have been explored through structural and kinetic studies. For example, the crystal structure of thermostable family 5 endocellulase E1 from Acidothermus cellulolyticus in complex with cellotetraose revealed insights into enzyme-substrate interactions and proposed a detailed mechanism for cellulose hydrolysis (Sakon et al., 1996).

性质

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21/c25-1-5-9(29)10(30)15(35)22(40-5)44-19-7(3-27)42-24(17(37)12(19)32)45-20-8(4-28)41-23(16(36)13(20)33)43-18-6(2-26)39-21(38)14(34)11(18)31/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21?,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEWUZLMQUOBSB-YQGOCCRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](OC([C@@H]([C@H]4O)O)O)CO)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-D-glucopyranosyl-(1->4)-beta-D-glucoopyranosyl-(1->4)-beta-D-glucoopyranosyl-(1->4)-D-glucoopyranose | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

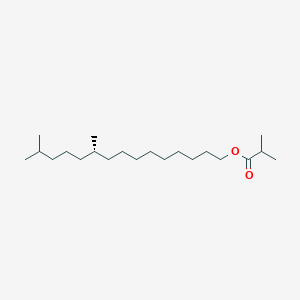

![2H-Furo[2,3-c]pyran-2-one](/img/structure/B13469.png)